molecular formula C10H22S B3047031 2-DECANETHIOL CAS No. 13402-60-3

2-DECANETHIOL

Cat. No.: B3047031
CAS No.: 13402-60-3
M. Wt: 174.35 g/mol
InChI Key: NWKXKAHGQAWFQP-UHFFFAOYSA-N
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Description

2-Decanethiol is an organic compound with the molecular formula C10H22S. It is a type of thiol, characterized by the presence of a sulfur-hydrogen (–SH) group attached to a decane chain. This compound is known for its strong odor and is used in various industrial applications due to its chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Decanethiol can be synthesized through several methods. One common approach involves the reaction of decane with hydrogen sulfide in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the reaction. Another method involves the thiolation of decane using thiolating agents such as thiourea or thioacetic acid .

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrothiolation of alkenes. This process involves the addition of hydrogen sulfide to an alkene in the presence of a catalyst, resulting in the formation of the thiol. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Decanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

Scientific Research Applications

2-Decanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Decanethiol primarily involves its ability to form strong bonds with metal surfaces, thereby inhibiting corrosion. This is achieved through the adsorption of the thiol onto the metal surface, forming a protective film that prevents the interaction of the metal with corrosive agents. Additionally, its ability to form disulfide bonds makes it useful in biological systems for studying protein interactions and enzyme mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Decanethiol is unique due to its specific chain length and the position of the thiol group, which confer distinct reactivity and physical properties. Its balance of hydrophobicity and reactivity makes it particularly useful in applications such as corrosion inhibition and organic synthesis .

Properties

IUPAC Name

decane-2-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22S/c1-3-4-5-6-7-8-9-10(2)11/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKXKAHGQAWFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560758
Record name Decane-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13402-60-3
Record name Decane-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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